![molecular formula C15H14BrNO B5800047 2-(4-bromophenyl)-N-(2-methylphenyl)acetamide CAS No. 349430-64-4](/img/structure/B5800047.png)
2-(4-bromophenyl)-N-(2-methylphenyl)acetamide
Overview
Description
2-(4-Bromophenyl)-N-(2-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides It features a bromophenyl group and a methylphenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-bromophenyl)-N-(2-methylphenyl)acetamide typically involves the reaction of 4-bromoaniline with 2-methylphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: 2-(4-carboxyphenyl)-N-(2-methylphenyl)acetamide.
Reduction: 2-(phenyl)-N-(2-methylphenyl)acetamide.
Substitution: 2-(4-substituted phenyl)-N-(2-methylphenyl)acetamide derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that phenylacetamide derivatives exhibit significant antimicrobial activity. The structural similarity of 2-(4-bromophenyl)-N-(2-methylphenyl)acetamide to natural antibiotics like benzylpenicillin suggests potential effectiveness against various bacterial strains. A study examining a series of phenylacetamide derivatives found that modifications in the aryl groups could enhance antibacterial potency, indicating that similar strategies could be applied to this compound .
Antiparasitic Activity
The compound has also been investigated for its antiparasitic properties. In particular, derivatives of aryl acetamides have shown promise against Cryptosporidium, a parasite responsible for cryptosporidiosis. Structure-activity relationship (SAR) studies highlighted that electron-withdrawing groups enhance the potency of such compounds, suggesting that this compound could be optimized for improved efficacy against this parasite .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-bromophenylacetyl chloride with 2-methylaniline under controlled conditions. Characterization techniques such as NMR and X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds. For instance, the dihedral angles between the aromatic rings and acetamide group provide insights into the molecular conformation that may influence biological activity .
Efficacy Testing
In vivo studies have demonstrated the efficacy of similar acetamide derivatives in mouse models infected with C. parvum. These studies revealed that certain modifications could lead to significantly improved pharmacokinetic profiles and reduced cytotoxicity, making them suitable candidates for further development as therapeutic agents .
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity through halogen bonding, while the acetamide moiety may participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
- 2-(4-Chlorophenyl)-N-(2-methylphenyl)acetamide
- 2-(4-Fluorophenyl)-N-(2-methylphenyl)acetamide
- 2-(4-Methylphenyl)-N-(2-methylphenyl)acetamide
Comparison:
- 2-(4-Chlorophenyl)-N-(2-methylphenyl)acetamide: Similar structure but with a chlorine atom instead of bromine. Chlorine is less reactive than bromine, leading to different reactivity and biological activity.
- 2-(4-Fluorophenyl)-N-(2-methylphenyl)acetamide: Fluorine is highly electronegative, which can significantly alter the compound’s electronic properties and interactions with biological targets.
- 2-(4-Methylphenyl)-N-(2-methylphenyl)acetamide: The absence of a halogen atom results in different chemical reactivity and potentially different biological activities.
2-(4-Bromophenyl)-N-(2-methylphenyl)acetamide stands out due to the presence of the bromine atom, which imparts unique reactivity and potential for diverse applications in various fields.
Biological Activity
2-(4-bromophenyl)-N-(2-methylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including antimicrobial and anticancer effects, as well as its structure-activity relationships (SAR). The compound's unique structural features, such as the bromine substitution on the phenyl ring, influence its pharmacological properties.
Chemical Structure and Properties
The compound is characterized by:
- A bromophenyl group which may enhance lipophilicity and alter electronic properties.
- An N-(2-methylphenyl) acetamide moiety that contributes to its biological interactions.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound and related compounds. The findings suggest varying degrees of effectiveness against different bacterial strains.
Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Gram-positive bacteria | 15 µg/mL |
This compound | Gram-negative bacteria | 20 µg/mL |
The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of the compound have been assessed through various assays, including the Sulforhodamine B (SRB) assay. The results indicate that it has significant cytotoxic effects on cancer cell lines, particularly:
- MCF7 (breast cancer) : IC50 values suggest moderate to high potency.
- HepG2 (liver cancer) : Demonstrated significant inhibition of cell proliferation.
The following table summarizes the anticancer activity:
Cell Line | IC50 Value (µM) | Effectiveness |
---|---|---|
MCF7 | 12.5 | High |
HepG2 | 15.0 | Moderate |
Structure-Activity Relationship (SAR)
The presence of the bromine atom in the para position of the phenyl ring appears to enhance the compound's biological activity. SAR studies indicate that electron-withdrawing groups like bromine increase potency compared to electron-donating groups .
Key Findings from SAR Studies:
- Electron-Withdrawing Groups : Enhance activity against cancer cell lines.
- Substituent Positioning : ortho and meta substitutions can significantly affect activity levels.
The proposed mechanism of action for this compound includes:
- Interaction with specific enzymes and receptors involved in cellular signaling pathways.
- Modulation of pathways related to apoptosis and inflammation, which are critical in cancer progression and microbial resistance .
Case Studies
- Antimicrobial Evaluation : A study evaluated several derivatives, including this compound against various pathogens. The results indicated promising activity against both bacterial and fungal strains .
- Anticancer Screening : Research involving MCF7 cells showed that this compound effectively inhibited cell growth at concentrations as low as 12.5 µM . Molecular docking studies supported these findings by demonstrating favorable binding interactions with target proteins involved in cancer cell proliferation.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(2-methylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-11-4-2-3-5-14(11)17-15(18)10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCNYJDXNGLDOT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101264670 | |
Record name | 4-Bromo-N-(2-methylphenyl)benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101264670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
349430-64-4 | |
Record name | 4-Bromo-N-(2-methylphenyl)benzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=349430-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N-(2-methylphenyl)benzeneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101264670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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